molecular formula C7H7F3N2O B7788818 5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one

5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7788818
M. Wt: 192.14 g/mol
InChI Key: PJTCVDDPQWDCIW-UHFFFAOYSA-N
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Description

The compound with the identifier “5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation while minimizing side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of catalysts and automated control systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically conducted under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-4(2)11-6(7(8,9)10)12-5(3)13/h1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTCVDDPQWDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.